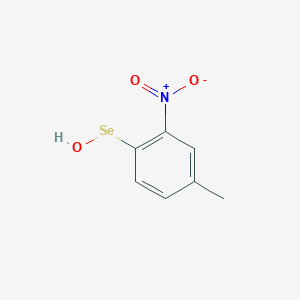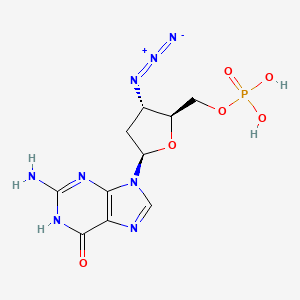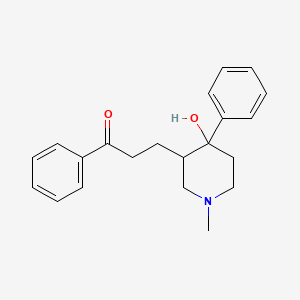
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by the introduction of hydroxy and phenyl groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.
化学反应分析
Types of Reactions
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide are often used.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted phenyl compounds.
科学研究应用
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxy-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one
- 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylbutan-1-one
- 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpentan-1-one
Uniqueness
Compared to similar compounds, 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one stands out due to its specific structural arrangement, which influences its reactivity and potential applications. The presence of both hydroxy and phenyl groups in a piperidine framework provides unique opportunities for chemical modifications and interactions with biological targets.
属性
CAS 编号 |
65161-71-9 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
3-(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H25NO2/c1-22-15-14-21(24,18-10-6-3-7-11-18)19(16-22)12-13-20(23)17-8-4-2-5-9-17/h2-11,19,24H,12-16H2,1H3 |
InChI 键 |
RXFXMHJLPVMYDF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C(C1)CCC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




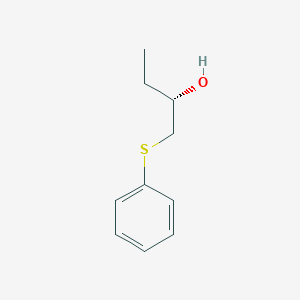
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
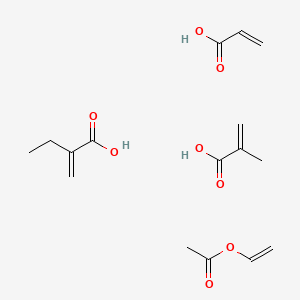
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
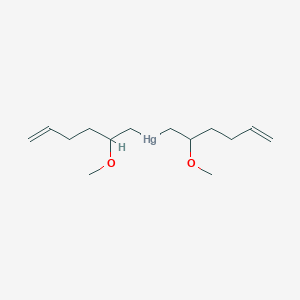
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
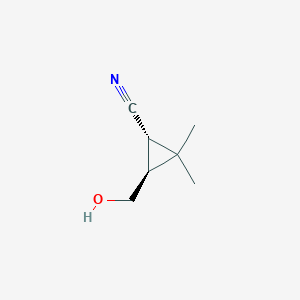
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
